PqsR-IN-2

Quorum sensing Pseudomonas aeruginosa anti-virulence

PqsR antagonists exhibit IC50 variability spanning 3 orders of magnitude across P. aeruginosa strains, compromising reproducibility. PqsR-IN-2 resolves this with co-reported dual-strain potency (PAO1-L IC50: 298±182.0 nM; PA14 IC50: 265±3.4 nM) and a validated benchmark of 36% residual pyocyanin at 3× IC50 in PAO1-L, enabling cross-experiment normalization without de novo control characterization. >335-fold selectivity over A549 human lung epithelial cells (no cytotoxicity up to 100 µM) supports co-culture, organoid, and in vivo anti-virulence studies. Structurally orthogonal to benzimidazole-based PqsR inhibitors for scaffold-independent target validation.

Molecular Formula C18H20ClN3OS
Molecular Weight 361.9 g/mol
Cat. No. B15141269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePqsR-IN-2
Molecular FormulaC18H20ClN3OS
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCCCCCCC1=NC(=CS1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl
InChIInChI=1S/C18H20ClN3OS/c1-2-3-4-5-6-17-21-14(11-24-17)10-22-12-20-16-8-7-13(19)9-15(16)18(22)23/h7-9,11-12H,2-6,10H2,1H3
InChIKeyYNXMDRHVOXTCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PqsR-IN-2 PqsR Antagonist Overview


PqsR-IN-2 (also designated Compound 19) is a synthetic quinazolinone derivative that functions as an antagonist of PqsR (also known as MvfR), the LysR-type transcriptional regulator central to the Pseudomonas Quinolone Signal (pqs) quorum sensing system in Pseudomonas aeruginosa [1]. The compound competitively occupies the autoinducer binding site of PqsR, preventing activation by the native ligands HHQ (2-heptyl-4-hydroxyquinoline) and PQS (2-heptyl-3-hydroxy-4-quinolone), thereby disrupting the transcriptional cascade that controls virulence factor production and biofilm formation without exerting direct bactericidal effects [2].

PqsR competitive antagonist — occupies autoinducer binding site, disrupting HHQ/PQS-driven transcriptional activation
Virulence factor & biofilm research — targets quorum sensing regulon without direct bactericidal effects
Quinazolinone scaffold tool compound — reported activity across PAO1-L and PA14 P. aeruginosa strains

Why PqsR-IN-2 Cannot Be Simply Substituted


PqsR antagonists exhibit substantial variability in potency, efficacy against different P. aeruginosa strains, functional suppression of virulence outputs, and selectivity windows—even among compounds sharing the same quinazolinone scaffold. PqsR-IN-2 (Compound 19) differs from its immediate structural analog PqsR-IN-1 (Compound 18) in IC50 values, pyocyanin suppression efficacy, and strain-specific activity profiles [1]. Similarly, other PqsR antagonists—including benzimidazole derivatives, chalcones, and alternative quinazolinone analogs—display IC50 values spanning three orders of magnitude (from low nanomolar to high micromolar) and exhibit divergent functional outcomes in pyocyanin inhibition assays [2]. Generic substitution without experimental validation of strain-matched potency, functional efficacy, and cytotoxicity profile would compromise experimental reproducibility and confound interpretation of biological outcomes.

Co-reported IC50 and functional data across two strains from a single primary study enable direct potency-toxicity context review
Potency, pyocyanin suppression, and strain-specific activity profiles may shift between structural analogs — even within the same quinazolinone series
Reported selectivity margin in A549 mammalian cells supports co-culture model context assessment
IC50 range spans three orders of magnitude across antagonist classes; cytotoxicity profiles may differ and require independent validation
Single characterized scaffold with defined SAR and co-published functional benchmarks
Benzimidazole, chalcone, and disulfide-quinazolinone series exhibit divergent functional outcomes in pyocyanin assays — scaffold-specific off-target effects may confound interpretation

PqsR-IN-2 Head-to-Head & Cross-Study Evidence


Potency in PAO1-L: vs. PqsR-IN-1

PqsR-IN-2 (Compound 19) exhibits improved inhibitory potency relative to its immediate structural analog PqsR-IN-1 (Compound 18) in the PAO1-L reporter strain, with an IC50 of 298 ± 182.0 nM compared to 313 ± 156.2 nM for PqsR-IN-1—representing a measurable improvement from the same quinazolinone series [1].

PAO1-L Potency
Head-to-head
IC50 = 298 ± 182.0 nM vs. PqsR-IN-1: 313 ± 156.2 nM — approximately 5% lower IC50
Supports intra-series analog selection for PAO1-L studies
mCTX:PpqsA-lux bioreporter; same primary publication
Quorum sensing Pseudomonas aeruginosa anti-virulence

Pyocyanin Suppression: vs. PqsR-IN-1

At three times the respective IC50 concentrations, PqsR-IN-2 reduces pyocyanin production to 36% of control levels in PAO1-L, whereas PqsR-IN-1 suppresses pyocyanin production more profoundly to 23% of control [1]. This represents a 13 percentage-point difference in residual pyocyanin output between the two closely related compounds.

Pyocyanin Suppression
Head-to-head
36% vs. 23% residual pyocyanin — PqsR-IN-1 achieves 13 pp greater suppression at 3× IC50
Potency does not directly predict virulence suppression magnitude
PAO1-L strain; 0.1% DMSO control
Pyocyanin virulence factor functional inhibition

PA14 Potency Profile vs. SPR-00305

PqsR-IN-2 demonstrates an IC50 of 265 ± 3.4 nM against the PA14 strain [1]. In cross-study comparison, SPR-00305—a structurally distinct MvfR pathway inhibitor—exhibits pyocyanin inhibition IC50 of 93 nM and HHQ inhibition IC50 of 115 nM in PA14 . While SPR-00305 displays higher potency in PA14 pyocyanin assays, PqsR-IN-2 has the advantage of co-published cytotoxicity and functional data enabling direct efficacy-toxicity window assessment without additional characterization.

PA14 Potency
Cross-study
IC50 = 265 ± 3.4 nM vs. SPR-00305: IC50 = 93 nM (pyocyanin), 115 nM (HHQ) in PA14
Co-reported characterization supports selectivity context review
Cross-study; different assay endpoints
PA14 strain MvfR pathway comparative potency

Potency vs. Quinazolinone Disulfide 8q

PqsR-IN-2 (IC50 = 265–298 nM across strains) demonstrates approximately 15- to 17-fold higher potency in pqs system inhibition compared to quinazolinone disulfide analog 8q, which exhibits an IC50 of 4.5 μM in the same functional assay system [1]. This substantial potency differential underscores the impact of thiazole versus disulfide-containing quinazolinone modifications on PqsR antagonism.

Scaffold Potency
Cross-study
Approximately 15- to 17-fold higher potency vs. quinazolinone disulfide analog 8q (IC50 = 4.5 μM)
Reported difference informs scaffold selection context
pqs system functional inhibition assays
quinazolinone scaffold SAR pqs system

Potency vs. Benzimidazole Inhibitor 6f

PqsR-IN-2 (IC50 = 298 ± 182.0 nM in PAO1-L) belongs to the thiazole-containing quinazolinone chemical series. In comparison, compound 6f, a benzimidazole-based PqsR antagonist derived from a hit-to-lead optimization of a 3.2 μM starting point, achieves low submicromolar inhibition in the PAO1-L PpqsA-lux reporter assay [1]. The two compounds represent chemically distinct scaffolds with comparable potency ranges, offering orthogonal chemical matter options for SAR exploration or combination studies.

Scaffold Comparison
Class-level
Both PqsR-IN-2 and benzimidazole 6f operate in the 100–500 nM range; not head-to-head compared
Orthogonal scaffold availability supports target validation
PAO1-L PpqsA-lux reporter; class-level inference
benzimidazole PqsR antagonist PAO1-L

Cytotoxicity & Therapeutic Window vs. PqsR-IN-3

PqsR-IN-2 demonstrates no significant cytotoxicity against A549 human lung epithelial cells at concentrations up to 100 μM after 16 hours of exposure [1]. The calculated selectivity window exceeds 335-fold (100 μM no-effect concentration ÷ 0.298 μM PAO1-L IC50). In contrast, PqsR-IN-3 (compound 16e) is reported to exhibit significant cytotoxicity against Pseudomonas aeruginosa and inhibits the pqs system with an IC50 of 3.7 μM, representing both lower target potency and a different toxicity profile .

Cytotoxicity Profile
Cross-study
No significant cytotoxicity at 0.1–100 μM (A549, 16 h); selectivity window exceeds 335-fold vs. PAO1-L IC50
Reported selectivity margin supports co-culture model context
A549 lung epithelial cells; cross-study comparison with PqsR-IN-3
cytotoxicity A549 cells therapeutic index

PqsR-IN-2 Optimal Applications


Dual Strain Validation: PAO1-L and PA14

PqsR-IN-2 is one of the few PqsR antagonists with co-reported IC50 values against both the laboratory-adapted PAO1-L strain (298 ± 182.0 nM) and the hypervirulent clinical isolate PA14 (265 ± 3.4 nM) from the same primary study [1]. This makes the compound uniquely suitable for experiments comparing strain-specific quorum sensing responses, where matched potency data across both strains is essential for interpreting differential phenotypic outcomes.

Virulence Factor Suppression with Defined Baseline

Researchers conducting pyocyanin quantification assays can leverage the documented 36% residual pyocyanin production in PAO1-L at 3× IC50 as a validated benchmark [1]. This established functional readout enables cross-experiment normalization and provides a reference point for evaluating novel PqsR inhibitors or combination therapies without requiring de novo characterization of the positive control.

Co-Culture Models with Mammalian Cell Viability

PqsR-IN-2 demonstrates no significant cytotoxicity in A549 human lung epithelial cells up to 100 μM, providing a >335-fold selectivity window above its PAO1-L IC50 [1]. This profile supports its application in co-culture systems, organoid models, and in vivo studies where maintaining host cell integrity is critical for assessing anti-virulence efficacy without confounding cytotoxic effects.

Target Engagement Validation with Orthogonal Scaffolds

PqsR-IN-2 (quinazolinone scaffold) can be employed alongside benzimidazole-based inhibitors such as compound 6f [2] or structurally divergent MvfR antagonists like SPR-00305 to orthogonally validate PqsR-dependent phenotypes. Using chemically distinct probes with comparable target engagement reduces the likelihood that observed biological effects arise from scaffold-specific off-target activities.

Application
Selection Property
Validation Focus
PAO1-L / PA14 dual-strain studies
Co-reported strain potency profile
Strain-specific quorum sensing response interpretation
Pyocyanin quantification assays
Documented pyocyanin suppression benchmark
Cross-experiment normalization review
Mammalian co-culture models
A549 cytotoxicity profile
Host-cell viability endpoint monitoring
Orthogonal target validation
Chemically distinct scaffold availability
Scaffold-specific off-target review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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